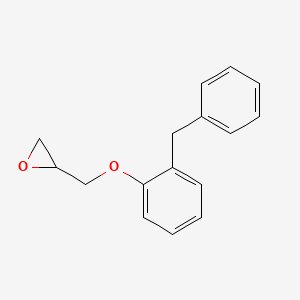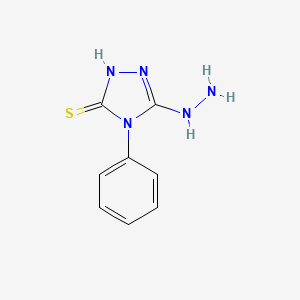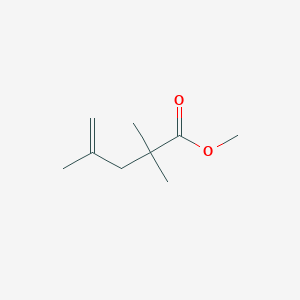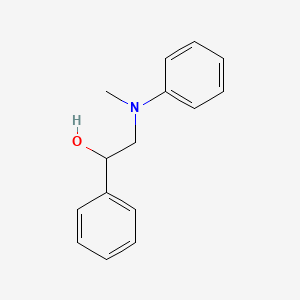
2-(N-methylanilino)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylanilino)-1-phenylethanol is an organic compound with the molecular formula C15H17NO It is a derivative of aniline and phenylethanol, characterized by the presence of a phenyl group attached to an ethanol backbone, with an N-methylated aniline substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylanilino)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of N-methylaniline with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. For example, the reaction of N-methylaniline with benzaldehyde can be catalyzed by palladium on carbon (Pd/C) under hydrogen gas to produce the target compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-methylanilino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols or amines.
Substitution: Formation of halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
2-(N-methylanilino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(N-methylanilino)-1-phenylethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen.
Phenylethanol: A compound with a phenyl group attached to an ethanol backbone, lacking the N-methylated aniline substituent.
N-phenyl-1-phenylethanolamine: A compound similar in structure but with different substituents on the nitrogen atom.
Uniqueness
2-(N-methylanilino)-1-phenylethanol is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
5455-72-1 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-(N-methylanilino)-1-phenylethanol |
InChI |
InChI=1S/C15H17NO/c1-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 |
Clave InChI |
UTFKRKIKZZXSDC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




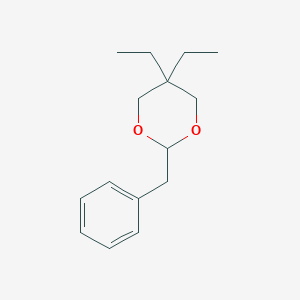
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
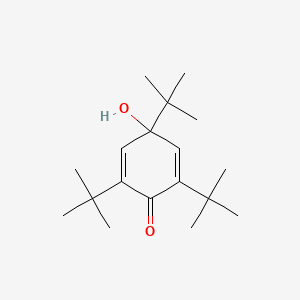
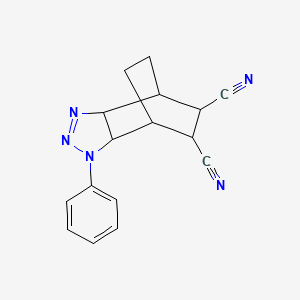
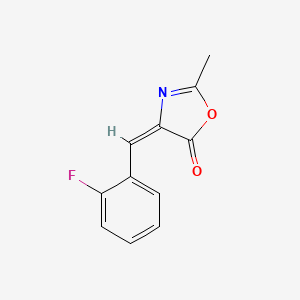


![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
